N-(Propan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide
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Overview
Description
N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is a synthetic compound that features a unique combination of functional groups, including an oxazole ring and a trimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the trimethoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the protection of hydroxyl groups, followed by cyclization using reagents like NaIO4 and olefination via the HEW-Wittig method .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaIO4, reducing agents like NaBH4, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups to the trimethoxyphenyl moiety .
Scientific Research Applications
N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The oxazole ring may also contribute to the compound’s bioactivity by interacting with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating external genital warts.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl moiety.
Uniqueness
N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is unique due to its combination of an oxazole ring and a trimethoxyphenyl group, which provides a distinct pharmacophore with potential multi-activity and specific targeting capabilities .
Biological Activity
N-(Propan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique oxazole ring substituted with a propan-2-yl group and a 3,4,5-trimethoxyphenyl moiety. This structural configuration is believed to contribute to its biological properties.
Chemical Formula : C17H20N2O4
Synthesis : The synthesis typically involves the condensation of appropriate precursors under controlled conditions to ensure high purity and yield. Specific methods may vary but often include steps such as cyclization and functional group modifications.
Anticancer Properties
Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 0.229 | Induction of apoptosis via caspase activation |
A549 (Lung) | 1.0 | Inhibition of tubulin polymerization |
HL-60 (Leukemia) | 0.56 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms, including disruption of microtubule dynamics and activation of apoptotic pathways.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown promise in neuropharmacological research. Preliminary studies suggest that it may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Table 2: Neuropharmacological Effects
Assay Type | Result | Implication |
---|---|---|
Neuroprotection Assay | Significant | Potential for use in Alzheimer's treatment |
Antioxidant Activity | Moderate | May reduce oxidative stress in neuronal cells |
Case Studies
- Case Study on Breast Cancer : A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.
- Neuroprotection Research : In a model of oxidative stress-induced neuronal damage, the compound demonstrated protective effects by reducing cell death and promoting survival pathways. This suggests potential therapeutic applications in conditions like Alzheimer's disease.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation:
- Tubulin Inhibition : The compound disrupts microtubule formation, which is crucial for mitosis.
- Apoptotic Pathways : Activation of caspases leads to programmed cell death in cancer cells.
Properties
CAS No. |
89205-17-4 |
---|---|
Molecular Formula |
C16H20N2O5 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
N-propan-2-yl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H20N2O5/c1-9(2)18-16(19)13-14(23-8-17-13)10-6-11(20-3)15(22-5)12(7-10)21-4/h6-9H,1-5H3,(H,18,19) |
InChI Key |
MGSHHKHRCAUIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(OC=N1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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